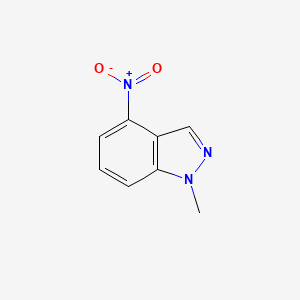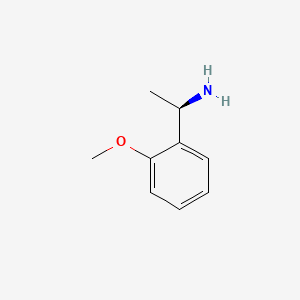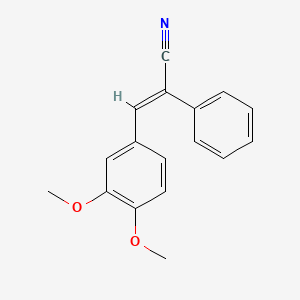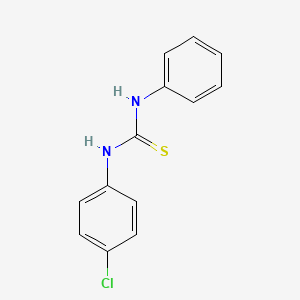
N-cyclopropyl-4-nitrobenzamide
Übersicht
Beschreibung
N-cyclopropyl-4-nitrobenzamide is a chemical compound with the CAS Number: 88229-21-4 . It has a molecular weight of 206.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) . This code provides a standardized way to represent the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.2 . Its linear formula is C10H10N2O3 .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticonvulsant Properties
N-cyclopropyl-4-nitrobenzamide derivatives have been explored for their potential in enzyme inhibition and anticonvulsant properties. A study found that a series of these derivatives were investigated for their ability to inhibit in vitro respiratory activity and monoamine oxidase activity, although no structural correlations were found between their central nervous system depressant and enzyme inhibitory properties (Pandey, Singh, Brumleve, & Parmar, 1981).
Antibacterial Activity
Nickel and copper metal complexes of this compound derivatives have been synthesized and evaluated for their antibacterial activity. These complexes exhibited greater antibacterial efficacy compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).
Catalytic Applications in Organic Synthesis
Cyclometalated complexes of this compound derivatives have been used as catalysts in C–H bond functionalization reactions. These complexes have been demonstrated to be key intermediates in various organic synthesis reactions, offering high yields and efficient catalysis (Zhou, Li, Li, Song, & Wang, 2018).
CNS-Depressant and Hypotensive Activity
Certain this compound analogs have shown significant central nervous system (CNS) depressant and hypotensive activities. These properties were particularly pronounced in compounds with specific structural characteristics, indicating a potential for therapeutic applications in these areas (Roll, 1970).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of this compound and its derivatives have been extensively studied. These studies provide valuable insights into the molecular structure, which is crucial for understanding the compound's reactivity and potential applications in various fields (Saeed, Hussain, & Bolte, 2010).
Development of Novel Anticonvulsants
Research into this compound derivatives has contributed to the development of potential anticonvulsant drugs. These derivatives have demonstrated high anticonvulsive activity in models of seizure, suggesting their potential as effective anticonvulsant agents (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Chemical Vapor Deposition Applications
This compound derivatives have been used as precursors in chemical vapor deposition processes for the synthesis of nanostructured materials, such as nickel sulfide thin films. These materials have potential applications in various technological fields (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).
Crystal Engineering and Molecular Interactions
Studies on this compound derivatives have contributed to crystal engineering, particularly in understanding hydrogen bonding and halogen bonding interactions. These insights are essential for designing materials with desired properties and for applications in molecular synthesis and drug design (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Functionalized Pyrroles
The derivatives of this compound have been used as precursors in the synthesis of functionalized pyrroles. These compounds have potential applications in the field of organic synthesis and could lead to the development of new materials and drugs (Wurz & Charette, 2005).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXHDFCHLKARTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358224 | |
| Record name | N-cyclopropyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-21-4 | |
| Record name | N-Cyclopropyl-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-cyclopropyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


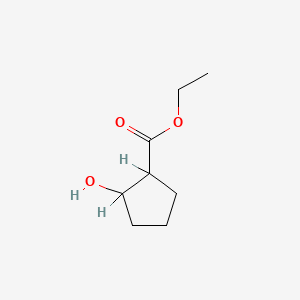
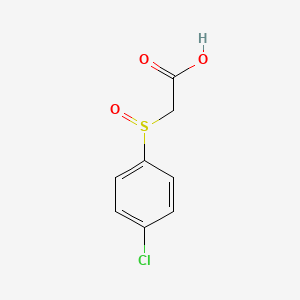


![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)
![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)


![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
